molecular formula C18H19N3O5 B6262141 ART-CHEM-ACB ACB008229 CAS No. 1064074-57-2

ART-CHEM-ACB ACB008229

Cat. No.: B6262141
CAS No.: 1064074-57-2
M. Wt: 357.4
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Description

. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

1064074-57-2

Molecular Formula

C18H19N3O5

Molecular Weight

357.4

Origin of Product

United States

Preparation Methods

The synthesis of ART-CHEM-ACB ACB008229 involves multiple steps. The primary synthetic route includes the reaction of 3-pyridinecarboxylic acid with 2-[(1,1-dimethylethoxy)carbonyl]amino]phenylamine under specific reaction conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

ART-CHEM-ACB ACB008229 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ART-CHEM-ACB ACB008229 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ART-CHEM-ACB ACB008229 involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

ART-CHEM-ACB ACB008229 can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. How should researchers select a theoretical framework for studying ART-CHEM-ACB ACB008229?

  • Methodological Answer : Begin by aligning the compound’s biochemical properties (e.g., structure-activity relationships, pharmacokinetics) with established theories in medicinal chemistry or pharmacology. For example, use ligand-receptor interaction models if studying binding affinity. Explicitly link hypotheses to frameworks like molecular docking simulations or enzyme kinetics . Validate the framework by testing its predictive power in preliminary experiments, ensuring it guides both hypothesis formulation and methodological choices (e.g., assay selection) .

Q. What are key considerations for designing reproducible experiments with this compound?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to isolate compound-specific effects.
  • Dose-Response Curves : Use ≥5 concentrations to capture nonlinear effects, with triplicate measurements to assess variability .
  • Documentation : Pre-register protocols (e.g., synthesis steps, assay conditions) to minimize observer bias. Follow ICH guidelines for analytical validation .
  • Reagents : Specify purity levels (e.g., ≥95% by HPLC) and sources to ensure consistency .

Q. How can researchers validate conflicting data on this compound’s mechanism of action?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments under identical conditions (e.g., pH, temperature) as original studies. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-verify results .
  • Data Triangulation : Integrate structural data (e.g., crystallography) with computational models (e.g., MD simulations) to resolve mechanistic ambiguities .
  • Statistical Rigor : Apply Bayesian analysis to quantify uncertainty in conflicting datasets, prioritizing studies with lower confidence intervals .

Advanced Research Questions

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify disparities between model systems. Use PBPK modeling to extrapolate in vitro results to in vivo scenarios .
  • Microenvironment Mimicry : Incorporate 3D cell cultures or organoids to better replicate in vivo conditions (e.g., hypoxia, stromal interactions) .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice, cell line variations) and adjust for batch effects .

Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?

  • Methodological Answer :

  • Systems Biology Workflow :

Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq (|log2FC| >1, FDR <0.05).

Proteomics : Validate target engagement using SILAC or TMT labeling.

Network Analysis : Map interactions via STRING or Cytoscape to pinpoint hub targets .

  • Machine Learning : Train Random Forest models on omics datasets to predict off-target effects and prioritize validation experiments .

Q. What advanced statistical methods improve dose-response modeling for this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism. Report EC50/IC50 with 95% CIs .
  • Resampling Techniques : Apply bootstrapping to assess parameter stability, especially with small sample sizes.
  • Synergy Analysis : For combination studies, use Chou-Talalay or Bliss independence models to quantify synergistic/additive effects .

Methodological Standards and Reporting

Q. How should researchers structure papers on this compound to ensure reproducibility?

  • Methodological Answer :

  • Materials and Methods : Detail synthesis routes (e.g., reaction yields, purification steps), analytical methods (e.g., NMR shifts, HRMS data), and statistical tests (e.g., ANOVA assumptions) .
  • Data Availability : Deposit raw datasets in repositories like ChEMBL or Zenodo, adhering to FAIR principles .
  • Conflict of Interest : Disclose funding sources and institutional approvals (e.g., IACUC for animal studies) .

Q. What frameworks guide ethical and rigorous data collection for this compound?

  • Methodological Answer :

  • Informed Consent : For human-derived samples, comply with GDPR/HIPAA and obtain IRB approval .
  • Quality Control : Implement SOPs for instrumentation calibration (e.g., LC-MS/MS) and inter-lab validation via ring trials .
  • Transparency : Use CONSORT or ARRIVE checklists for preclinical studies to standardize reporting .

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